Ombuin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Bioactive Compound:

Ombuin is a naturally occurring glycoside, specifically a saponin, found in the leaves of the Gynostemma pentaphyllum plant, also known as Jiaogulan []. It belongs to the dammarane class of saponins and possesses a complex chemical structure with various functional groups [].

Potential Health Benefits:

Preliminary in vitro and in vivo studies suggest Ombuin may possess various potential health benefits:

- Antioxidant activity: Studies suggest Ombuin exhibits antioxidant properties, potentially offering protection against oxidative stress and related diseases [, ].

- Anti-inflammatory effects: Research indicates Ombuin might have anti-inflammatory properties, potentially alleviating inflammation associated with various chronic conditions [, ].

- Neuroprotective potential: Studies suggest Ombuin may have neuroprotective effects, potentially benefiting neurodegenerative disorders like Alzheimer's disease [, ].

- Other potential benefits: Additional research explores Ombuin's potential effects on blood sugar regulation, immune function, and cardiovascular health; however, more evidence is needed.

Ombuin is a naturally occurring O-methylated flavonol, specifically recognized as the 4',7-O-methyl derivative of quercetin. Its chemical formula is , and it is classified as a dimethoxyflavone due to the substitution of hydroxy groups at positions 4' and 7 with methoxy groups. This compound can be isolated from various plant species, particularly those belonging to the Rhamnus genus, where it exhibits notable bioactive properties .

Research suggests Ombuin exhibits antibacterial activity against a broad spectrum of bacteria []. The exact mechanism of action remains under investigation, but it is thought to involve disruption of bacterial cell membranes []. The specific interactions between Ombuin and bacterial membranes require further study.

In biological systems, ombuin has been shown to inhibit specific signaling pathways, including the phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, which are crucial in inflammatory responses .

Ombuin exhibits significant biological activities, particularly in anti-inflammatory and neuroprotective contexts. Research has demonstrated that it can inhibit lipopolysaccharide-induced neuroinflammation in microglial cells by suppressing the activation of inflammatory mediators such as nitric oxide and pro-inflammatory cytokines (e.g., interleukin-6, interleukin-1β, and tumor necrosis factor-alpha). This effect is mediated through the inhibition of Src phosphorylation, which plays a pivotal role in various signaling cascades related to inflammation .

Additionally, ombuin has shown potential in reducing renal fibrosis and improving kidney function by lowering blood urea nitrogen and serum creatinine levels in animal models .

The synthesis of ombuin typically involves:

- Starting Material: Quercetin as the precursor.

- Methylation Process:

- Using methylating agents such as methyl sulfate or dimethyl sulfate.

- Employing potassium carbonate as a base to facilitate the reaction.

- Reaction Conditions:

- Conducted under reflux conditions to promote conversion.

- Purification through chromatography to isolate ombuin from by-products.

This method allows for efficient production of ombuin with high yield and purity .

Studies have indicated that ombuin interacts with various molecular targets involved in inflammatory pathways. Notably, it has been shown to bind to Src protein, affecting downstream signaling that contributes to inflammation. The interaction with Src suggests a mechanism through which ombuin exerts its anti-inflammatory effects by modulating key pathways involved in cellular stress responses .

Ombuin shares structural similarities with other flavonoids but is unique due to its specific methylation pattern. Here are some similar compounds:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Quercetin | Hydroxy groups at positions 3, 5, 7, 3' | Precursor to ombuin; lacks methylation at 4' and 7 |

| Tamarixetin | Methylation at positions 3' and 7 | Similar but differs in methylation pattern |

| Ayatin | Methylation at 3', 4', and 7 | More extensively methylated than ombuin |

The unique positioning of methoxy groups in ombuin distinguishes it from these compounds, potentially influencing its specific biological activities and pharmacological effects .

Ombuin belongs to the dimethoxyflavone subclass of flavonoids, specifically categorized as an O-methylated flavonol derivative of quercetin. The compound's molecular structure features characteristic methoxy substitutions at positions 7 and 4', distinguishing it from its parent compound quercetin. This structural modification significantly influences its biological activity and pharmacokinetic properties compared to other flavonoids.

The chemical classification of ombuin can be systematically described through its hierarchical position within the flavonoid family. As a member of the flavonol subgroup, ombuin shares the fundamental C6-C3-C6 carbon skeleton characteristic of all flavonoids, with specific hydroxyl and methoxy functional groups that define its unique properties. The compound's IUPAC name, 3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxychromen-4-one, reflects its precise structural configuration and functional group positioning.

Table 1: Chemical Properties of Ombuin

The compound exhibits trihydroxyflavone characteristics while maintaining dimethoxyflavone properties, creating a unique chemical profile that contributes to its diverse biological activities. This dual nature allows ombuin to interact with multiple cellular targets and participate in various biochemical pathways, making it a compound of significant pharmacological interest.

Historical Context and Discovery in Plant Species

The discovery and isolation of ombuin from natural sources represents a significant milestone in phytochemistry research, with the compound being first identified in Cyperus teneriffae, a species known for its traditional medicinal applications. Subsequent investigations have revealed the widespread occurrence of ombuin across various plant families, indicating its fundamental role in plant secondary metabolism and defense mechanisms.

Historical documentation shows that ombuin has been isolated from multiple plant species across different genera, demonstrating its taxonomic diversity. The compound has been identified in Iris potaninii, Clausena dunniana, and various other organisms, suggesting evolutionary conservation of the biosynthetic pathways responsible for its production. Recent research has expanded this list to include Rhamnus erythroxylon Pall., Gynostemma pentaphyllum, and Zanthoxylum armatum, highlighting the compound's broad distribution in nature.

The isolation of ombuin from Phytolacca dioica as the glycoside ombuin-3-rutinoside represents an important discovery in understanding the compound's natural occurrence and metabolic transformations. Similarly, the identification of ombuin-3-O-rhamnosylglucoside in Erythroxylum rufum has provided insights into the glycosylation patterns associated with ombuin derivatives. These findings have contributed to a more comprehensive understanding of ombuin's natural distribution and its role in plant biochemistry.

Table 2: Plant Sources of Ombuin and Its Derivatives

Significance in Phytochemistry Research

Ombuin's significance in phytochemistry research extends beyond its structural characteristics to encompass its diverse pharmacological activities and potential therapeutic applications. The compound has emerged as a valuable research tool for understanding flavonoid bioactivity, particularly in the context of metabolic regulation and inflammatory processes. Its dual role as a peroxisome proliferator-activated receptor ligand has positioned it as a potential therapeutic agent for metabolic disorders.

Recent investigations have demonstrated ombuin's capacity to function as a dual agonist for peroxisome proliferator-activated receptors alpha and delta/beta, while showing no affinity for peroxisome proliferator-activated receptor gamma or liver X receptors. This selective receptor binding profile has significant implications for drug development and therapeutic targeting, as it suggests potential applications in lipid metabolism regulation without the adverse effects associated with peroxisome proliferator-activated receptor gamma activation.

The compound's anti-neuroinflammatory properties have been extensively studied, revealing its ability to target Src kinase and suppress the PI3K-AKT/NF-κB signaling pathway in lipopolysaccharide-induced BV-2 microglia. These findings have contributed to our understanding of flavonoid-mediated neuroprotection and have opened new avenues for research into neurodegenerative disease therapeutics.

Furthermore, ombuin's hepatoprotective effects against thioacetamide-induced liver injury have demonstrated its potential as a therapeutic agent for liver diseases. The compound's ability to restore liver function through anti-apoptotic, antioxidant, and anti-inflammatory mechanisms represents a significant advancement in understanding flavonoid-mediated hepatoprotection. These protective effects were evidenced by the restoration of superoxide dismutase, catalase, and glutathione peroxidase activities, along with the downregulation of malondialdehyde and pro-inflammatory cytokines.

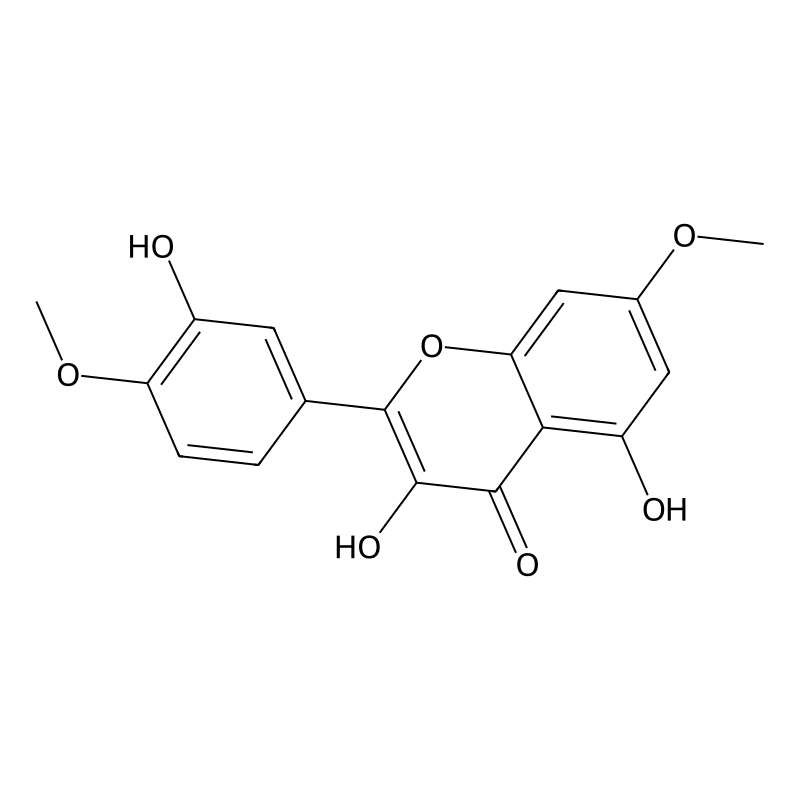

Molecular Formula C17H14O7 and Structural Characteristics

Ombuin is a naturally occurring flavonoid compound with the molecular formula C17H14O7 and a molecular weight of 330.29 g/mol [1]. The compound is registered under CAS number 529-40-8 and is catalogued in major chemical databases including PubChem (CID 5320287) and ChEBI (CHEBI:67493) [1]. The International Union of Pure and Applied Chemistry name for ombuin is 3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxychromen-4-one [1] [3].

The structural architecture of ombuin follows the characteristic C6-C3-C6 skeleton fundamental to all flavonoids, consisting of two benzene rings (designated as A and B rings) connected by a heterocyclic pyran ring (C ring) [1]. The A ring contains hydroxyl groups at positions 5 and a methoxy substituent at position 7, while the C ring maintains the essential 3-hydroxyl group characteristic of flavonols [1]. The B ring exhibits a distinctive substitution pattern with a hydroxyl group at position 3' and a methoxy group at position 4' [1] [2].

The molecular structure can be represented by the SMILES notation: COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)O)O, which delineates the precise connectivity of atoms within the molecule [1] [4]. The InChI key BWORNNDZQGOKBY-UHFFFAOYSA-N provides a unique identifier for computational and database applications [1].

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₄O₇ |

| IUPAC Name | 3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxychromen-4-one |

| Molecular Weight (g/mol) | 330.29 |

| CAS Registry Number | 529-40-8 |

| PubChem CID | 5320287 |

| ChEBI ID | CHEBI:67493 |

| Density (g/cm³) | 1.5±0.1 |

| Boiling Point (°C) | 593.7±50.0 at 760 mmHg |

| Flash Point (°C) | 222.1±23.6 |

Physical properties of ombuin include a calculated density of 1.5±0.1 g/cm³ and a predicted boiling point of 593.7±50.0°C at 760 mmHg [7]. The compound demonstrates solubility in various organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone, reflecting its predominantly lipophilic character despite the presence of hydroxyl groups [14].

4',7-O-Methylated Derivative of Quercetin

Ombuin represents a specific methylated derivative of quercetin, formed through the selective O-methylation of hydroxyl groups at positions 4' and 7 [1] [2]. This structural relationship positions ombuin as 4',7-dimethylquercetin or 7,4'-di-O-methylquercetin in chemical nomenclature [1]. The methylation pattern distinguishes ombuin from the parent quercetin molecule, which contains five hydroxyl groups at positions 3, 5, 7, 3', and 4' [1].

The transformation from quercetin to ombuin involves the replacement of specific hydroxyl groups with methoxy substituents while preserving the core flavonol structure [1] [2]. This modification results in a compound containing three remaining hydroxyl groups (at positions 3, 5, and 3') and two methoxy groups (at positions 7 and 4') [1]. The selective methylation pattern is significant as it alters the physical and chemical properties compared to quercetin while maintaining the fundamental flavonol characteristics [17].

| Structural Feature | Quercetin | Ombuin |

|---|---|---|

| A-ring hydroxyl groups | 5-OH, 7-OH | 5-OH |

| C-ring hydroxyl groups | 3-OH | 3-OH |

| B-ring substitution pattern | 3'-OH, 4'-OH | 3'-OH, 4'-OCH₃ |

| Methoxy groups | None | Two (7-OCH₃, 4'-OCH₃) |

| Overall hydroxyl groups | Five (-OH) | Three (-OH) + Two (-OCH₃) |

| Chromone backbone | Present | Present |

| Flavonol classification | Yes | Yes |

The methylation at position 7 occurs on the A ring of the chromone backbone, while the 4' methylation takes place on the B ring [1]. This specific pattern of methylation is encountered in various natural products and can be achieved through both natural biosynthetic processes and synthetic chemical methods [17]. The presence of methoxy groups at these positions influences the compound's solubility profile, shifting it toward increased lipophilicity compared to the more hydrophilic quercetin [26].

Structural Elucidation Methodologies

The structural characterization of ombuin employs multiple complementary analytical techniques to establish its molecular identity and confirm its structural features [12]. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation, providing detailed information about the carbon and hydrogen framework of the molecule [11] [12].

Proton nuclear magnetic resonance (¹H NMR) spectroscopy reveals characteristic signals that confirm the presence and positioning of functional groups within ombuin [11] [12]. The methoxy groups appear as distinct singlets in the aliphatic region, typically around 3.8-4.0 parts per million, while aromatic protons generate complex multiplets in the 6-8 parts per million region [11]. The hydroxyl protons, when observable, appear as exchangeable signals that can be confirmed through deuterium oxide exchange experiments [11].

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides complementary structural information by revealing the carbon skeleton of ombuin [11] [12]. The carbonyl carbon of the flavonol structure typically resonates around 177 parts per million, while aromatic carbons appear in the 90-165 parts per million region [11]. Methoxy carbons are characteristically observed around 55-60 parts per million, confirming the presence of the O-methylated substituents [11].

| Analytical Method | Key Characteristics |

|---|---|

| ¹H NMR (DMSO-d₆) | Methoxy signals at ~3.8-4.0 ppm, aromatic protons 6-8 ppm region |

| ¹³C NMR (DMSO-d₆) | Carbonyl carbon ~177 ppm, aromatic carbons 90-165 ppm region |

| ESI-MS | Molecular ion peak at m/z 331 [M+H]⁺ |

| UV-Vis (MeOH) | λmax ~270 nm, ~350 nm (characteristic flavonol absorption) |

| IR Spectroscopy | C=O stretch ~1650 cm⁻¹, OH stretch 3200-3600 cm⁻¹ |

| Molecular Ion Peak | M⁺ at m/z 330 |

Mass spectrometry, particularly electrospray ionization mass spectrometry, provides molecular weight confirmation and fragmentation patterns characteristic of ombuin [12]. The molecular ion peak appears at m/z 331 [M+H]⁺ in positive ion mode, while the base peak of the parent molecule occurs at m/z 330 [12]. Fragmentation patterns typically involve loss of methoxy groups and hydroxyl substituents, generating daughter ions that aid in structural confirmation [12].

Ultraviolet-visible spectroscopy demonstrates absorption maxima characteristic of flavonol compounds, with typical absorption bands around 270 nanometers and 350 nanometers in methanol solvent [11]. These absorption patterns are consistent with the extended conjugation present in the flavonol chromophore system [11]. Infrared spectroscopy reveals characteristic functional group vibrations, including carbonyl stretching around 1650 cm⁻¹ and hydroxyl stretching in the 3200-3600 cm⁻¹ region [11].

Stereochemistry and Isomeric Forms

Ombuin exists primarily as a single stereoisomeric form due to the planar nature of its flavonol structure, which minimizes stereochemical complexity compared to reduced flavonoid derivatives [20]. The molecule adopts a predominantly planar conformation with the B ring capable of limited rotational freedom around the C2-C1' bond [20]. This conformational flexibility allows for different spatial orientations of the B ring relative to the chromone backbone, though these represent conformational rather than configurational isomers [20].

The absence of asymmetric carbon centers in the ombuin structure eliminates the possibility of optical isomerism [20]. Unlike flavanols or flavanones, which contain stereogenic centers at positions 2 and sometimes 3, the fully aromatic nature of the flavonol skeleton in ombuin results in a achiral molecule [20]. This structural characteristic simplifies both the isolation and synthetic preparation of ombuin compared to stereochemically complex flavonoid derivatives [20].

Tautomeric equilibria may occur in ombuin, particularly involving the 3-hydroxyl group and the adjacent carbonyl function [20]. These tautomeric forms can interconvert under specific conditions, though the keto form generally predominates in most solvents [29]. The tautomeric behavior contributes to the dual fluorescence properties observed in flavonols, which may play roles in plant photoprotection mechanisms [29].

Positional isomers of ombuin exist through alternative methylation patterns of quercetin [17]. For example, tamarixetin represents the 4'-O-methylated derivative of quercetin, while other methylated quercetin derivatives include 3-O-methylquercetin (isorhamnetin) and 7-O-methylquercetin [17]. These positional isomers share the same molecular formula but differ in the specific positions of methoxy substitution, resulting in distinct physical and biological properties [17].

Relationship to Flavonol Subclass of Flavonoids

Ombuin belongs to the flavonol subclass within the broader flavonoid family, characterized by the presence of a 3-hydroxyl group on the C ring and a C2-C3 double bond conjugated with the carbonyl system [23] [25]. Flavonols represent one of the major subdivisions of flavonoids, distinguished by their 3-hydroxyflavone backbone structure [29]. This subclass includes well-known compounds such as quercetin, kaempferol, myricetin, and fisetin, all sharing the fundamental 2-phenylchromen-4-one structure with a 3-hydroxyl substituent [29].

The flavonol classification system places ombuin within a group characterized by specific structural features that confer distinct chemical and biological properties [23] [28]. The presence of the 3-hydroxyl group is crucial for the antioxidant activity characteristic of flavonols, as this position facilitates hydrogen atom donation and radical scavenging mechanisms [28]. The conjugated system extending through the C2-C3 double bond, C4 carbonyl, and aromatic A ring creates the extended π-electron system responsible for the characteristic ultraviolet-visible absorption properties of flavonols [28].

Flavonoids are classified into seven major subclasses based on structural modifications to their basic C6-C3-C6 skeleton: flavones, flavanones, isoflavones, flavonols, chalcones, flavanols, and anthocyanins [23]. Flavonols differ from other subclasses through specific structural criteria including the oxidation state of the C ring and the presence of the 3-hydroxyl group [23] [27]. This distinguishes flavonols from flavones, which lack the 3-hydroxyl group, and from flavanols, which have a saturated C ring without the C2-C3 double bond [27].

The biosynthetic relationship of ombuin to other flavonols occurs through the phenylpropanoid pathway, where quercetin serves as a precursor for methylated derivatives [23]. The enzymatic or chemical methylation of quercetin at specific positions generates various flavonol derivatives, including ombuin through dual methylation at positions 4' and 7 [23]. This biosynthetic relationship explains the structural similarities between ombuin and other quercetin derivatives while accounting for the specific substitution pattern that defines each individual compound [23].

Physico-chemical Parameters

Molecular Weight (330.29 g/mol)

Ombuin, with the molecular formula C17H14O7, has a confirmed molecular weight of 330.29 g/mol [1] [2]. This molecular weight places the compound within the typical range for flavonoid compounds and meets the criteria for drug-likeness according to Lipinski's Rule of Five, which favors compounds with molecular weights less than 500 g/mol [1] [3]. The exact mass determined through high-resolution mass spectrometry is 330.073944 daltons [1].

Melting and Boiling Points

Ombuin exhibits distinct thermal properties that are characteristic of flavonoid compounds. The melting point of Ombuin has been experimentally determined to be 229-230°C [4], indicating its solid-state stability at room temperature. This relatively high melting point is consistent with the compound's aromatic structure and intermolecular hydrogen bonding capabilities.

The boiling point of Ombuin is predicted to be 593.7±50.0°C at 760 mmHg [1] [4]. This high boiling point reflects the compound's molecular stability and low volatility under standard conditions. The flash point has been calculated as 222.1±23.6°C [1], which is important for handling and storage considerations.

Solubility Profile and Partition Coefficients

Ombuin demonstrates characteristic solubility properties typical of methylated flavonoids. The compound shows good solubility in organic solvents, particularly in dimethyl sulfoxide (DMSO) at concentrations up to 100 mg/mL (302.76 mM) [5]. It is also soluble in other organic solvents including chloroform, dichloromethane, ethyl acetate, and acetone [3].

The partition coefficient (LogP) of Ombuin is 2.92 [1], indicating moderate lipophilicity. This value suggests favorable membrane permeability characteristics while maintaining sufficient aqueous solubility for biological activity. The compound's polar surface area contributes to its partitioning behavior between aqueous and lipid phases.

Spectroscopic Characteristics

UV-Visible Spectral Properties

Ombuin exhibits characteristic absorption patterns in the ultraviolet-visible spectrum that are typical of flavonoid compounds. The UV-visible spectroscopy reveals absorption maxima consistent with the chromophoric system of the flavonol backbone. The compound displays the typical flavonoid absorption bands associated with the conjugated π-electron system of the benzopyran ring structure [6].

Infrared Spectroscopy Features

Infrared spectroscopy of Ombuin has been recorded using Fourier Transform Infrared (FT-IR) spectrophotometry in the range of 4000-400 cm⁻¹ [6]. The IR spectrum shows characteristic absorption bands for the functional groups present in the molecule, including hydroxyl groups, methoxy groups, and the carbonyl group of the flavonoid structure. These spectral features are essential for structural confirmation and purity assessment.

Nuclear Magnetic Resonance Profiles

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about Ombuin. Both ¹H NMR and ¹³C NMR spectra have been recorded at 300 MHz and 75 MHz respectively [6]. The NMR data confirm the presence of methoxy groups at positions 7 and 4' of the quercetin backbone, distinguishing Ombuin from other quercetin derivatives. The chemical shifts and coupling patterns in the NMR spectra are consistent with the proposed structure of 3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxychromen-4-one [2] [7].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of Ombuin has been conducted using both Electrospray Ionization Mass Spectrometry (ESI-MS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS) [6]. The fragmentation patterns observed in mass spectrometry provide valuable information about the molecular structure and help confirm the identity of the compound. The molecular ion peak at m/z 330 corresponds to the molecular weight of Ombuin, with characteristic fragmentation patterns showing loss of methoxy groups and other structural fragments typical of flavonoid compounds.

ADMET Properties and Topological Surface Analysis

Ombuin demonstrates favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties that contribute to its potential as a bioactive compound. The Topological Polar Surface Area (TPSA) of Ombuin is 109.36 Ų [1], which falls within the acceptable range for oral bioavailability. This value suggests that the compound can effectively cross biological membranes while maintaining sufficient polarity for aqueous solubility.

The compound exhibits three hydrogen bond donors and seven hydrogen bond acceptors [1], which are within the favorable ranges for drug-like properties. The number of rotatable bonds is estimated to be low, indicating limited conformational flexibility that may contribute to binding specificity. The predicted pKa value of 6.15±0.40 [4] suggests that Ombuin will exist primarily in its neutral form under physiological pH conditions.

The molecular refractivity and other topological descriptors indicate that Ombuin possesses a favorable balance of hydrophilic and lipophilic properties. The compound's compliance with Lipinski's Rule of Five, combined with its moderate LogP value and appropriate polar surface area, suggests good potential for oral bioavailability and membrane permeation.

The vapor pressure of Ombuin is extremely low (0.0±1.8 mmHg at 25°C) [1], indicating minimal volatility under standard conditions. The density is calculated as 1.5±0.1 g/cm³ [1], and the refractive index is 1.681 [1], both of which are consistent with the compound's aromatic structure and intermolecular interactions.